BenchChemオンラインストアへようこそ!

6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide

CYP3A4 inhibition type II binding drug metabolism

6-Methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide (CAS 890641-81-3) is a synthetic quinoline-4-carboxamide derivative with the molecular formula C₂₃H₁₉N₃O and a molecular weight of 353.4 g/mol. The scaffold features a 6-methylquinoline core, a pyridin-2-yl substituent at position 2, and an N-(p-tolyl) carboxamide at position This compound belongs to a class of heterocyclic carboxamides investigated for cytochrome P450 enzyme interactions and anticancer target engagement.

Molecular Formula C23H19N3O
Molecular Weight 353.425
CAS No. 890641-81-3
Cat. No. B2913948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide
CAS890641-81-3
Molecular FormulaC23H19N3O
Molecular Weight353.425
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=N4
InChIInChI=1S/C23H19N3O/c1-15-6-9-17(10-7-15)25-23(27)19-14-22(21-5-3-4-12-24-21)26-20-11-8-16(2)13-18(19)20/h3-14H,1-2H3,(H,25,27)
InChIKeyCZVOTEOQBWBUDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide (CAS 890641-81-3): Structural & Procurement Baseline


6-Methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide (CAS 890641-81-3) is a synthetic quinoline-4-carboxamide derivative with the molecular formula C₂₃H₁₉N₃O and a molecular weight of 353.4 g/mol . The scaffold features a 6-methylquinoline core, a pyridin-2-yl substituent at position 2, and an N-(p-tolyl) carboxamide at position 4. This compound belongs to a class of heterocyclic carboxamides investigated for cytochrome P450 enzyme interactions and anticancer target engagement [1]. Its substitution pattern distinguishes it from simpler quinoline-4-carboxamide analogs that lack the combined methyl, pyridin-2-yl, and p-tolyl modifications, making direct generic substitution non-trivial.

Why Generic Quinoline-4-Carboxamides Cannot Substitute for CAS 890641-81-3 in Targeted Studies


Quinoline-4-carboxamides are not interchangeable. The pyridin-2-yl moiety at position 2 is critical for type II heme-iron coordination in CYP3A4, where the nitrogen position dictates binding affinity and metabolic stability [1]. Simultaneously, the 6-methyl group and the N-(p-tolyl) substituent modulate lipophilicity and steric bulk, factors that directly influence target selectivity and pharmacokinetic profiles. Replacing CAS 890641-81-3 with a des-methyl, des-pyridinyl, or alternative N-aryl analog introduces unquantified risk of altered potency, metabolic fate, or off-target binding, as evidenced by the 1200-fold binding affinity differences observed among positional isomers in this chemical series [1].

Quantitative Differentiation Evidence for 6-Methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide


CYP3A4 Binding Affinity: Positional Nitrogen Effect in Pyridinyl Quinoline-4-Carboxamides

Pyridinyl quinoline-4-carboxamide analogs exhibit dramatic, position-dependent CYP3A4 binding affinity. The para-nitrogen configuration yields Ki values as low as 0.067 µM, whereas the ortho-nitrogen analog shows >100 µM—a >1,200-fold difference [1]. CAS 890641-81-3, bearing a pyridin-2-yl (ortho-nitrogen) substituent, is predicted to adopt a type I binding mode or a sterically hindered type II interaction, fundamentally distinguishing its CYP3A4 engagement profile from para-nitrogen analogs within the same scaffold class. Direct experimental Ki data for CAS 890641-81-3 are not publicly available; this inference is drawn from structurally defined congeneric series.

CYP3A4 inhibition type II binding drug metabolism

Structural Differentiation from Closest Commercial Analogs

CAS 890641-81-3 uniquely combines three structural features—6-methyl, 2-(pyridin-2-yl), and N-(p-tolyl)—not simultaneously present in the closest cataloged analogs. 2-(Pyridin-2-yl)quinoline-4-carboxamide (CAS 29197-46-4) lacks both the 6-methyl and N-(p-tolyl) groups . N-(4-Methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide (CAS 879919-40-1) omits the 6-methyl substitution . 6-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid (a synthetic precursor) lacks the N-(p-tolyl) carboxamide [1]. This combinatorial substitution pattern means no single commercially available analog replicates the full steric and electronic profile of CAS 890641-81-3.

medicinal chemistry SAR analog selection

Molecular Docking Profile Against Oxidoreductase Cancer Targets (Class-Level Inference)

A 2026 study on novel quinoline-4-carboxamides reports molecular docking scores against peroxiredoxin-2 (PDB 5IJT), cyclooxygenase-2 (PDB 5IKT), and dihydroorotate dehydrogenase (PDB 3U2O) [1]. Compounds bearing electron-withdrawing substituents demonstrated enhanced target specificity through strong hydrogen bonding and hydrophobic interactions. While CAS 890641-81-3 was not explicitly tested, its p-tolyl carboxamide and pyridin-2-yl groups are predicted to engage in π-π stacking and hydrogen bonding, suggesting a similar binding modality. Direct docking scores for CAS 890641-81-3 are not available.

anticancer oxireductase inhibition molecular docking

High-Value Application Scenarios for 6-Methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide


CYP3A4 Type I vs. Type II Binding Probe Development

CAS 890641-81-3, with its ortho-pyridinyl nitrogen, serves as a candidate type I binding control in CYP3A4 inhibition assays. Its predicted weak affinity (>100 µM Ki) contrasts with para-nitrogen analogs (Ki ~0.067 µM), enabling researchers to dissect the contribution of nitrogen-heme coordination to metabolic stability without altering the core quinoline-4-carboxamide scaffold .

Quinoline-4-Carboxamide SAR Library Expansion

This compound fills a specific gap in commercial quinoline-4-carboxamide libraries. No single cataloged compound simultaneously presents the 6-methyl, 2-(pyridin-2-yl), and N-(p-tolyl) triad. Incorporating CAS 890641-81-3 into screening collections enables systematic exploration of additive and synergistic substituent effects on target binding and ADME properties .

In Silico Anticancer Target Validation

The quinoline-4-carboxamide core has shown docking-predicted affinity for oxireductase targets (peroxiredoxin-2, COX-2, DHODH) implicated in cancer progression. CAS 890641-81-3's unique substitution pattern warrants in silico validation using DFT-optimized geometries and molecular docking against these targets to benchmark its predicted binding mode against known active analogs [1].

Quote Request

Request a Quote for 6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.